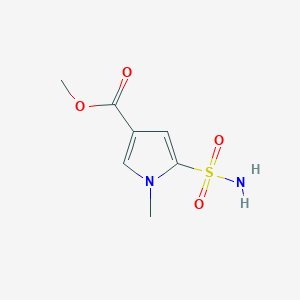

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

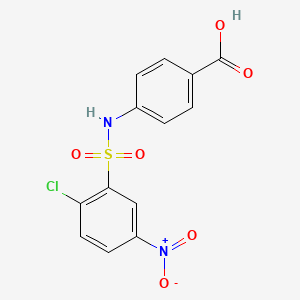

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate (MMSPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMSPC belongs to the class of sulfonamide compounds and has been studied for its antibacterial, antifungal, and anticancer properties. In

Applications De Recherche Scientifique

Synthesis and Derivatives

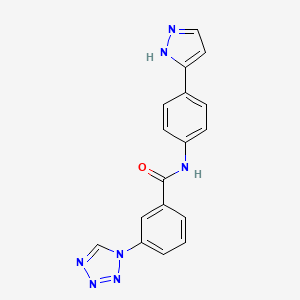

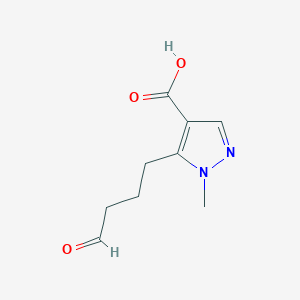

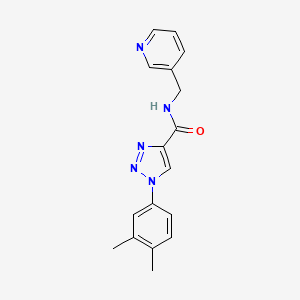

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate plays a crucial role in the synthesis of various organic compounds due to its reactivity and structural features. It serves as an intermediate in the synthesis of α-aminopyrrole derivatives, which are achieved through a series of transformations including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" (E. Galenko et al., 2019). These derivatives further react with 1,3-diketones to yield pyrrolo[1,2-a]pyrimidine-7-carboxylates, indicating the compound's versatility in synthesizing complex organic structures.

Catalysis and Green Chemistry

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate also finds applications in catalysis and green chemistry. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, demonstrates its efficacy as a halogen-free, reusable Bronsted acidic ionic liquid catalyst. This catalyst facilitates the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates via a one-pot condensation process, highlighting the environmental benefits of using such catalysts in organic synthesis (N. G. Khaligh, 2014).

Functionalization and Chemical Modifications

The functionalization and chemical modification of compounds related to methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate are significant for expanding the utility of these molecules in various chemical reactions. For example, the synthesis and characterization of ferrocene compounds incorporating amino acids demonstrate the adaptability of these structures in creating novel organometallic compounds with potential applications in medicinal chemistry and materials science (Lidija Barišić et al., 2003).

Biochemical Applications

In the biochemical domain, compounds like S-adenosylmethionine (SAM), which share functional groups with methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate, are pivotal in various biochemical reactions. SAM is known for its role as a major methyl donor in enzymatic reactions, illustrating the biological significance of these chemical structures in methylation processes and the synthesis of critical biomolecules (M. Fontecave et al., 2004).

Propriétés

IUPAC Name |

methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHNZYBLDJEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1S(=O)(=O)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)

![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)

![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)

![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)

![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)